![molecular formula C23H26ClN3O4S B2688862 N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1111559-62-6](/img/structure/B2688862.png)
N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
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Description
N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN3O4S and its molecular weight is 475.99. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Sulfonamide compounds have been explored for their antibacterial properties, with studies focusing on the synthesis and evaluation of their activity against various bacterial strains. For instance, the synthesis of pyridonecarboxylic acids as antibacterial agents illustrates the potential of sulfonamide derivatives in combating bacterial infections through targeted chemical modifications to enhance efficacy and reduce resistance (Egawa et al., 1984).
Anticancer Agents
Research into sulfonamide and carboxamide derivatives has also extended into the realm of anticancer therapy. Certain compounds have demonstrated pro-apoptotic activity and the ability to inhibit cancer cell growth, highlighting their potential as therapeutic agents against various cancers. For example, indapamide derivatives were synthesized and shown to exhibit anticancer activity, with specific compounds inhibiting melanoma cell lines, indicating a promising avenue for the development of novel cancer treatments (Yılmaz et al., 2015).
Organic Synthesis and Catalysis
The utility of sulfonamide derivatives in organic synthesis, particularly as catalysts or intermediates, has been demonstrated in several studies. These compounds facilitate various chemical reactions, including electrophilic amination and hydrosilylation of imines, showcasing their versatility and importance in synthetic organic chemistry (Armstrong et al., 2000; Wang et al., 2006).
Polymer Science
In the field of polymer science, sulfonamide-based compounds have contributed to the development of novel materials with unique properties. Research into aromatic polyamides incorporating ether and sulfone links has led to the creation of polymers with high thermal stability and solubility in polar solvents, opening up new possibilities for advanced materials applications (Hsiao & Huang, 1997).
properties
IUPAC Name |
N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4S/c1-17-20(24)8-5-9-21(17)26-22(28)16-25-23(29)19-10-13-27(14-11-19)32(30,31)15-12-18-6-3-2-4-7-18/h2-9,12,15,19H,10-11,13-14,16H2,1H3,(H,25,29)(H,26,28)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGPARMXBRZXLA-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}acetamide |
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